N,N-Diethyl-4-methoxyaniline

Overview

Description

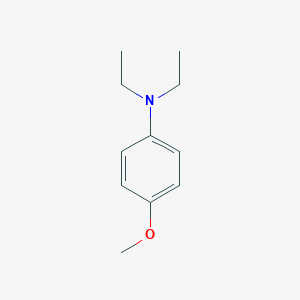

N,N-Diethyl-4-methoxyaniline: is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and a methoxy group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

N-Alkylation of 4-methoxyaniline: One common method involves the alkylation of 4-methoxyaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetone at elevated temperatures.

Reductive Amination: Another method involves the reductive amination of 4-methoxybenzaldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of N,N-Diethyl-4-methoxyaniline often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Diethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone imines or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation. These reactions often use reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.

Major Products:

Oxidation: Quinone imines, nitroso derivatives.

Reduction: Various hydrogenated derivatives.

Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,N-Diethyl-4-methoxyaniline is characterized by the presence of a methoxy group attached to the aromatic ring, which enhances its stability and reactivity. Its molecular formula is C12H17N1O1, and it belongs to the class of anilines, which are known for their utility in organic synthesis.

Scientific Research Applications

-

Organic Synthesis

- This compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of various complex molecules, essential for developing new pharmaceuticals and agrochemicals.

- Reactivity : The compound participates in electrophilic aromatic substitution reactions due to the electron-donating effect of the methoxy group, facilitating the formation of substituted anilines.

-

Liquid Crystal Displays

- The compound exhibits liquid crystalline properties, making it suitable for applications in liquid crystal displays (LCDs) and other optoelectronic devices. Its ability to influence the orientation of liquid crystal molecules is critical for display technology.

-

Biological Studies

- This compound has been investigated for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

- Antioxidant Activity : The compound has shown significant capacity to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies indicate that it inhibits pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : The compound disrupts bacterial cell membranes, demonstrating efficacy against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) | |

| Antimicrobial | Disruption of bacterial cell membranes |

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Liquid Crystal Displays | Used in LCD technology due to liquid crystalline properties |

| Organic Synthesis | Serves as a precursor for synthesizing complex organic compounds |

| Drug Delivery Systems | Potential use in pharmaceutical formulations for targeted delivery |

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that this compound significantly reduced DPPH radical levels, demonstrating its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using RAW264.7 macrophage cells, this compound was shown to reduce the expression levels of pro-inflammatory cytokines. The treatment led to a decrease in both iNOS and COX-2 protein levels, suggesting its utility in managing inflammatory responses.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-methoxyaniline exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The methoxy group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

N,N-Dimethyl-4-methoxyaniline: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and solubility properties.

4-Methoxyaniline: Lacks the diethyl substitution on the nitrogen, making it less sterically hindered and more reactive in certain reactions.

N,N-Diethyl-3-methoxyaniline: The methoxy group is in the meta position, affecting its electronic properties and reactivity.

Uniqueness: N,N-Diethyl-4-methoxyaniline is unique due to the combination of the electron-donating methoxy group and the steric effects of the diethyl substitution. This makes it particularly useful in specific synthetic applications where both electronic and steric factors are important.

Biological Activity

N,N-Diethyl-4-methoxyaniline (DEMA) is an organic compound belonging to the class of methoxyanilines, characterized by its two ethyl groups and a methoxy group attached to a phenyl ring. This compound has garnered attention due to its diverse biological activities, which include applications in medicinal chemistry, environmental science, and as a synthetic intermediate in organic reactions.

Chemical Structure and Properties

- Chemical Formula : C12H17N1O1

- Molecular Weight : 193.27 g/mol

- SMILES Notation : CC(N(C)C)c1ccc(cc1)OC

1. Antimicrobial Properties

Research indicates that DEMA exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency in inhibiting bacterial growth.

2. Antioxidant Activity

DEMA has shown promising antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The compound's ability to reduce oxidative damage was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it exhibited an IC50 value of approximately 25 µg/mL.

3. Cytotoxic Effects

Studies have explored the cytotoxic effects of DEMA on cancer cell lines. For instance, research involving human breast cancer cells (MCF-7) indicated that DEMA induced apoptosis in a dose-dependent manner. The IC50 for MCF-7 cells was found to be around 30 µM after 48 hours of exposure.

The biological activities of DEMA can be attributed to its structural features, particularly the methoxy group which enhances electron donation and stabilizes radical intermediates. Its interaction with cellular components leads to the disruption of membrane integrity and induction of cell death pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Applied Microbiology evaluated the antimicrobial potential of DEMA against foodborne pathogens. The results highlighted its effectiveness in reducing bacterial loads in contaminated food samples, suggesting potential applications as a natural preservative.

Case Study 2: Antioxidant Capacity

In another investigation reported in Food Chemistry, DEMA was tested for its antioxidant activity in lipid systems. The findings indicated that DEMA could significantly delay lipid peroxidation, thus demonstrating its utility as an additive in food products to enhance shelf life.

Data Tables

| Activity Type | Test Organism/Model | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL |

| Antimicrobial | Escherichia coli | 100 µg/mL |

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Cytotoxicity | MCF-7 Cells | IC50 = 30 µM |

Properties

IUPAC Name |

N,N-diethyl-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-12(5-2)10-6-8-11(13-3)9-7-10/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSUIJYYBUZUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474036 | |

| Record name | N,N-Diethyl-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15144-80-6 | |

| Record name | N,N-Diethyl-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.